molecular formula C14H8BrNO4S B1458661 2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione CAS No. 1934464-80-8

2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione

Cat. No. B1458661
M. Wt: 366.19 g/mol
InChI Key: AYCPWXGZBJZPOA-UHFFFAOYSA-N
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Description

“2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . The molecular weight of this compound is 268.107 .


Synthesis Analysis

Isoindoline-1,3-dione derivatives are synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions .


Molecular Structure Analysis

Isoindoline-1,3-dione derivatives, commonly known as phthalimides, are recognized as one of the most talented skeletons, and its common structure is –CO–N– ®–CO– . They are neutral and hydrophobic, so they can pass through the living membrane in vivo .


Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives are synthesized through the reaction of phthalic anhydride and various derivatives of aniline . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

The molecular weight of “2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione” is 268.107 . The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule .

Safety And Hazards

While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds . All tested compounds showed oxidative or nitrosan stress (ROS and RNS) scavenging activity . The newly synthesized phthalimide derivatives showed no cytotoxic activity in the concentration range studied (10–90 µM) .

Future Directions

Isoindoline-1,3-dione derivatives are of great interest in the context of cancer therapy . They have a broad potential for use in chemical production and clinical medicine . Further studies are needed to investigate the impact of additional alkylating imides on the survival of blood cancer cells, particularly against Raji cells .

properties

IUPAC Name

2-(3-bromophenyl)sulfonylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO4S/c15-9-4-3-5-10(8-9)21(19,20)16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCPWXGZBJZPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)S(=O)(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Bromophenyl)sulfonyl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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